2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-(propan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSPCAXJLFTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluorobenzoic acid with isopropylamine and a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Biological Activity
2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features which include a fluorine atom and a sulfamoyl group. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₀H₁₂FNO₄S, with a molecular weight of approximately 261.27 g/mol. The compound exhibits a topological polar surface area of 173 Ų, indicating a potential for diverse interactions in biological systems.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances its electrophilic character, while the sulfonamide group can engage in nucleophilic substitution reactions. These characteristics may allow the compound to inhibit certain biological processes or modulate receptor activity.
Biological Activity and Applications
Research has indicated that compounds similar to this compound can interact with various biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest potential applications in anti-inflammatory and antimicrobial therapies .
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-5-(methylsulfonyl)benzoic acid | C₈H₇FO₄S | Lacks the propan-2-yl group |
| Sulfanilamide | C₆H₈N₂O₂S | Simple sulfonamide without fluorine |
| 4-Aminobenzoic acid | C₇H₉NO₂ | Contains an amino group instead of sulfonamide |
| N-(4-fluorobenzyl)sulfanilamide | C₁₃H₁₂F₂N₂O₂S | Contains a different aromatic substituent |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound exhibits binding affinity towards specific enzymes, suggesting its potential role as an inhibitor in metabolic pathways. The binding affinity was quantified using various biochemical assays, revealing promising results for further development as a therapeutic agent .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of the compound. In vitro tests showed that it could inhibit the growth of certain pathogenic bacteria, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Additional studies highlighted the anti-inflammatory properties of similar sulfamoyl compounds, suggesting that this compound may also exert effects on inflammatory pathways, making it a candidate for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Start with a benzoic acid scaffold and introduce fluorine and sulfamoyl groups via electrophilic substitution or coupling reactions. Key steps include:
- Fluorination : Use fluorinating agents like Selectfluor™ under anhydrous conditions to minimize side reactions.
- Sulfamoylation : React with isopropylsulfamoyl chloride in the presence of a base (e.g., NaH) in DMF at 0–25°C.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- Protocol :
- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., aromatic protons near the fluorine atom show distinct splitting patterns). The isopropyl group in the sulfamoyl moiety will exhibit characteristic doublets at δ ~1.2–1.4 ppm (CH₃) and a septet at δ ~3.8 ppm (CH) .
- IR : Confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups.
- HRMS : Validate molecular weight (C₁₀H₁₁FNO₄S: calculated 260.04 g/mol) .
Q. What in vitro assays are suitable for initial screening of antimicrobial activity?
- Approach : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).
- Test concentrations from 1–256 µg/mL, with ciprofloxacin as a positive control.
- Assess minimum inhibitory concentration (MIC) after 18–24 hours incubation .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict interactions between this compound and bacterial enzyme targets?
- Workflow :
- Target Selection : Choose enzymes like dihydrofolate reductase (DHFR) or DNA gyrase.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing protonation states at pH 7.4.
- Docking Parameters : Use a grid box covering the active site (20 ų), exhaustiveness = 20.
- Analysis : Prioritize binding poses with lowest ΔG (kcal/mol) and validate via molecular dynamics simulations. Compare results with experimental MIC data .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for sulfamoyl benzoic acid derivatives?
- Case Study : If substituent modifications (e.g., replacing isopropyl with methyl) yield unexpected activity drops:
- Hypothesis Testing : Use X-ray crystallography (SHELX suite) to compare ligand-enzyme binding modes.
- Electrostatic Analysis : Calculate partial charges (DFT at B3LYP/6-31G* level) to assess sulfamoyl group electron-withdrawing effects.
- Statistical Validation : Apply multivariate regression to correlate substituent parameters (Hammett σ) with bioactivity .
Q. How can crystallographic data (via SHELXL) resolve ambiguities in the compound’s solid-state structure?
- Procedure :
- Data Collection : Use a single crystal (size ≥0.1 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : In SHELXL, refine anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factor convergence (<5%) and ensure hydrogen-bonding networks (e.g., carboxylic acid dimers) align with packing diagrams .
Q. What analytical methods (HPLC, LC-MS) quantify this compound in complex biological matrices?
- LC-MS/MS Setup :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 10 min).
- Detection : ESI-negative mode, monitor [M-H]⁻ ion (m/z 260). Validate with spiked plasma samples (recovery ≥90%, RSD <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
